Lipophilicity Elevation (XLogP3) vs. Dihydroisoquinoline Analog
The target compound exhibits a computed XLogP3 of 4.5, which is 0.3 log units higher than its closest commercially catalogued analog, (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone (XLogP3 4.2) [1][2]. In medicinal chemistry, a ΔlogP of 0.3 can correspond to a measurable difference in both passive membrane permeability and non-specific protein binding, influencing cellular assay outcomes.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | (3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone: XLogP3 4.2 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic) |
| Conditions | Computed XLogP3 values from Kuujia database, based on atomic contribution method [1][2]. |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to cross lipid bilayers, potentially conferring superior cell permeability in cell-based assays compared to the less lipophilic dihydroisoquinoline analog.
- [1] Kuujia.com. (2023). CAS No. 2034316-11-3: (2-Phenylthiazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone – Computed Properties. View Source
- [2] Kuujia.com. (2023). CAS No. 2034358-58-0: (3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone – Computed Properties. View Source
